Monomethyl maleate
Overview
Description
Synthesis Analysis
Monomethyl maleate is synthesized through the esterification of maleic acid and methanol. The process involves heating the reactants, with hydrochloric acid acting as an isomerization catalyst, to convert monomethyl maleate to monomethyl fumarate, highlighting the compound's versatility and reactivity in chemical synthesis (X. Xue-ming, 2008).
Molecular Structure Analysis
The molecular structure of monomethyl maleate derivatives, particularly those involving aryne, DMSO, and activated alkyne, has been established through single-crystal XRD studies. This structural elucidation underscores the compound's ability to form complex molecules with high stereospecificity, making it a valuable entity for further chemical exploration (H. Hazarika et al., 2019).
Chemical Reactions and Properties
Monomethyl maleate engages in a variety of chemical reactions, including esterification and coupling reactions. Its reactivity with different agents results in the formation of novel compounds, such as 2-[(o-methylthio)aryloxy]-substituted dialkyl maleates, demonstrating its versatile chemical properties and potential for synthesizing complex molecules (H. Hazarika et al., 2019).
Physical Properties Analysis
The physical properties of monomethyl maleate derivatives vary with their molecular structure. For instance, polymers derived from monomethyl maleate exhibit different thermal and mechanical properties, which can be tuned by altering the stereochemistry of the copolyesters. This adaptability makes monomethyl maleate a valuable component in designing materials with specific physical properties (Yang Yu et al., 2018).
Chemical Properties Analysis
The chemical properties of monomethyl maleate allow it to participate in a wide range of reactions, leading to the synthesis of high molecular weight polymers. Its ability to undergo radical polymerization and isomerization highlights its chemical versatility and importance in the synthesis of polymers with specific characteristics (T. Otsu & N. Toyoda, 1984).
Scientific Research Applications
Organic Synthesis
Monomethyl Maleate is used in organic synthesis . It is a half-ester of malonic acid and is among the most commonly applied half-esters in organic synthesis .
Method of Application
A practical large-scale synthesis of monomethyl malonate is described, applying the highly efficient selective monohydrolysis of symmetric diesters . The optimal conditions with regard to the type of base, equivalent, co-solvents, and the reaction time have been examined for large-scale reactions .
Results
The conditions of this selective monohydrolysis reaction are environmentally benign and straightforward, as it requires only water, a small proportion of a volatile co-solvent, and inexpensive reagents, and produces no hazardous by-products .
Esterification
Monomethyl Maleate is used in the esterification process with Methanol .
Production of Polyvinyl Alcohol
Monomethyl Maleate is used in the production of polyvinyl alcohol with strong resistance to water vapor .
Results
The resulting polyvinyl alcohol exhibits strong resistance to water vapor .
Solvent for Tiglic Acid
Monomethyl Maleate can function as a solvent for tiglic acid .
Results
The resulting solution would contain tiglic acid dissolved in Monomethyl Maleate .
Copolymerization with Other Monomers
Monomethyl Maleate can be used for copolymerization with other monomers, such as citric acid and maleate or ethylene .
Results
The resulting copolymer would contain Monomethyl Maleate along with the other monomers .
Intermediate for the Production of Glycol Ethers
Monomethyl Maleate can be used as an anhydride in the manufacturing of glycol ethers .
Results
The resulting glycol ether would contain a part of the Monomethyl Maleate molecule .
Safety And Hazards
Monomethyl maleate can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Relevant Papers One relevant paper discusses the emissions of toxicologically relevant compounds using dibutyl maleate and tripropylene glycol monomethyl ether diesel fuel additives to lower NOx emissions . Another paper discusses the reaction kinetics of methanol and maleic anhydride .
properties
IUPAC Name |
(Z)-4-methoxy-4-oxobut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/b3-2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHAVTQWNUWKEO-IHWYPQMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1029251 | |
Record name | Monomethyl maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1029251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methyl hydrogen fumarate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033809 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Monomethyl maleate | |
CAS RN |
3052-50-4, 2756-87-8 | |
Record name | Monomethyl maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3052-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Monomethyl maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003052504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monomethyl maleate | |
Source | DTP/NCI | |
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Record name | Monomethyl fumarate | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523835 | |
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Record name | Monomethyl maleate | |
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Record name | 2-Butenedioic acid (2Z)-, 1-methyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Monomethyl maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1029251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl hydrogen maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.339 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | MONOMETHYL MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3UT1G2B9N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Methyl hydrogen fumarate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033809 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
144.5 °C | |
Record name | Methyl hydrogen fumarate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033809 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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